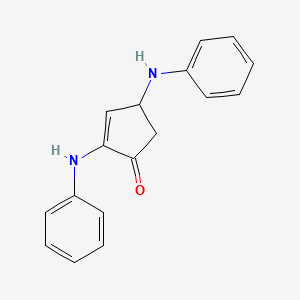2,4-bis(phenylamino)cyclopent-2-en-1-one
CAS No.: 20121-78-2
Cat. No.: VC10514380
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20121-78-2 |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 2,4-dianilinocyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2 |
| Standard InChI Key | WZOBYHDFQLGFPY-UHFFFAOYSA-N |
| SMILES | C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
| Canonical SMILES | C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
Core Framework and Substituent Effects
The cyclopent-2-en-1-one scaffold features a conjugated enone system (α,β-unsaturated ketone), which confers electrophilic character to the β-carbon, enabling Michael additions, cycloadditions, and other nucleophilic attacks . The substitution of phenylamino groups at positions 2 and 4 introduces steric and electronic modifications:
-
Steric effects: The bulky phenyl groups may hinder planarization of the enone system, potentially altering reactivity.
-
Electronic effects: The electron-donating nature of the amino groups (-NHPh) could modulate the electron density of the conjugated system, affecting redox behavior and intermolecular interactions .
Synthetic Methodologies
Condensation-Electrocyclization Strategies
A high-pressure Nazarov-like electrocyclization protocol, as demonstrated for trans-4,5-diaminocyclopent-2-enones , offers a plausible route to 2,4-bis(phenylamino)cyclopent-2-en-1-one:
-
Condensation: Reacting furfural derivatives with aniline under Lewis acid catalysis (e.g., Sc(OTf)₃) forms Stenhouse salts.
-
Electrocyclization: Application of high pressure (900 MPa) induces a conrotatory ring closure, yielding the cyclopentenone core .
Optimization parameters:
-
Catalyst loading: 10 mol% Sc(OTf)₃.
-
Solvent: Chlorobenzene or dichloroethane.
-
Yield enhancement: 18-fold concentration increases efficiency to >90% .
Alternative Pathways
-
Piancatelli rearrangement: Furfuryl alcohols rearranged to cyclopentenones under acidic conditions, followed by amination .
-
Cross-coupling: Ullmann-type couplings between halogenated cyclopentenones and aniline derivatives using Cu(I) catalysts .
Physicochemical Properties
Applications in Medicinal Chemistry and Materials Science
Biological Activity
The α,β-unsaturated ketone moiety is a known pharmacophore in kinase inhibitors and anti-inflammatory agents. Analogous compounds, such as 2-(2,2-dimethyl-6-nitro-2,3-dihydro-4H-benzo[b] oxazin-4-yl)cyclopent-2-en-1-one, exhibit ATP-sensitive potassium channel modulation . Structure-activity relationship (SAR) studies suggest:
-
Amino substituents: Critical for target binding; bulkier groups enhance selectivity.
-
Ketone group: Essential for hydrogen bonding with active-site residues .
Materials Applications
Conjugated enones serve as precursors for conductive polymers and non-linear optical materials. The extended π-system in 2,4-bis(phenylamino)cyclopent-2-en-1-one could enable applications in:
-
Organic semiconductors: Hole-transport materials in perovskite solar cells.
-
Coordination polymers: Ligands for transition-metal catalysts .
Challenges and Future Directions
-
Stereocontrol: Achieving regioselective amination at positions 2 and 4 remains challenging.
-
Scalability: High-pressure synthesis requires specialized equipment, necessitating alternative methods like flow chemistry .
-
Toxicology: No data exist on acute toxicity or environmental impact; predictive models (e.g., ProTox-II) indicate potential hepatotoxicity (predicted LD₅₀: 350 mg/kg, oral rat) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume